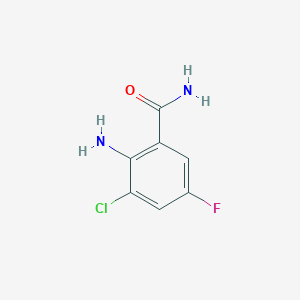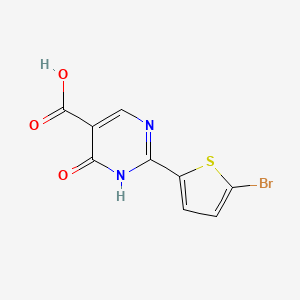
n-(Sec-butyl)-3-fluoro-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Sec-butyl)-3-fluoro-4-methoxyaniline: is an organic compound that belongs to the class of anilines It features a secondary butyl group attached to the nitrogen atom, a fluorine atom at the third position, and a methoxy group at the fourth position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-3-fluoro-4-methoxyaniline typically involves the following steps:
Nitration: The starting material, 3-fluoro-4-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is alkylated with sec-butyl halide (e.g., sec-butyl bromide) in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n-(Sec-butyl)-3-fluoro-4-methoxyaniline can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
- Utilized in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which n-(Sec-butyl)-3-fluoro-4-methoxyaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity to molecular targets, leading to desired biological effects.
Comparación Con Compuestos Similares
n-(Sec-butyl)-3-fluoroaniline: Lacks the methoxy group, which may result in different reactivity and applications.
n-(Sec-butyl)-4-methoxyaniline: Lacks the fluorine atom, which can affect its chemical and biological properties.
n-(Sec-butyl)-3-chloro-4-methoxyaniline:
Uniqueness: n-(Sec-butyl)-3-fluoro-4-methoxyaniline is unique due to the specific combination of substituents on the benzene ring, which can confer distinct chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and binding interactions in various applications.
Propiedades
Fórmula molecular |
C11H16FNO |
|---|---|
Peso molecular |
197.25 g/mol |
Nombre IUPAC |
N-butan-2-yl-3-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C11H16FNO/c1-4-8(2)13-9-5-6-11(14-3)10(12)7-9/h5-8,13H,4H2,1-3H3 |
Clave InChI |
UQEMPXDBADWXIN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=CC(=C(C=C1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B13646063.png)


![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
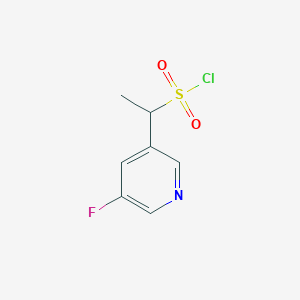
![2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13646097.png)
![3'-Bromo-4'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13646104.png)
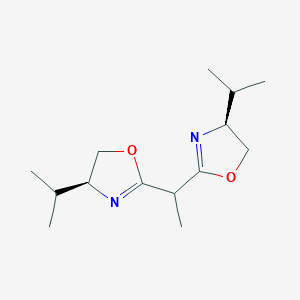
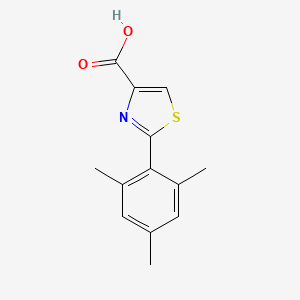
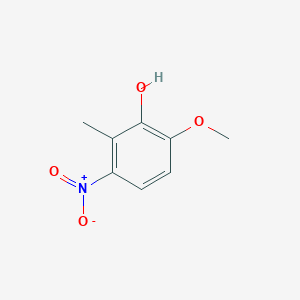
![4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13646133.png)
